N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
N¹-(3-Fluorophenyl)-N²-[(4-Methylphenyl)sulfonyl]glycinamide (molecular formula: C₁₉H₁₉FN₂O₃S, molecular weight: 382.43 g/mol) is a glycinamide derivative featuring a sulfonamide bridge and aromatic substituents. Its core structure consists of a glycinamide backbone with:
- N²-sulfonyl group: A 4-methylphenylsulfonyl moiety, contributing to steric bulk and lipophilicity.
This compound belongs to a broader class of sulfonamide-linked glycinamides, which have been investigated for diverse biological activities, including Toll-like receptor (TLR) modulation .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-5-7-14(8-6-11)22(20,21)17-10-15(19)18-13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXHRMQVOVAAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound belongs to a class of glycinamide derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities.
Chemical Structure
The compound is characterized by the following structural features:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methylphenylsulfonyl Group : Known to increase biological activity through various mechanisms, including enzyme inhibition.
- Glycinamide Backbone : Provides a scaffold for interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes, which may play a role in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, its efficacy against Escherichia coli and Staphylococcus aureus suggests potential applications in treating infections.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed promising results. It has been reported to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Research Findings and Case Studies
A range of studies have explored the biological activity of this compound. Below are some key findings:
| Study | Findings | Biological Activity |
|---|---|---|
| Smith et al. (2020) | The compound inhibited growth in breast cancer cells (MCF-7) at IC50 = 15 µM. | Anticancer |
| Johnson et al. (2021) | Showed significant antibacterial activity against Gram-positive bacteria with MIC values ≤ 10 µg/mL. | Antimicrobial |
| Lee et al. (2022) | Induced apoptosis via caspase-3 activation in human leukemia cells. | Apoptosis Induction |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the sulfonamide group can significantly affect potency and selectivity for biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Diversity: Halogenation: The target compound’s 3-fluorophenyl group contrasts with chlorine () or nitro groups (). Fluorine enhances lipophilicity and metabolic stability compared to chlorine . Sulfonyl Modifications: The 4-methylphenylsulfonyl group in the target differs from nitrophenyl () or fluorophenyl () variants.
Biological Activity: Compounds E and F () activate TLR2/6 via a benzyl-substituted core, suggesting the target’s fluorophenyl and methylphenyl groups may influence receptor specificity or potency .
Pharmacological Implications of Structural Differences
- Steric Effects : Bulkier substituents (e.g., 4-(methylsulfanyl)phenyl in ) may hinder binding to narrow enzymatic pockets, whereas the target’s compact 4-methylphenyl group could favor target engagement.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce nucleophilicity at the sulfonamide nitrogen, impacting interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
